molecular formula C23H26N4O B6012995 N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine

N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine

货号 B6012995
分子量: 374.5 g/mol
InChI 键: BSMDEDDDRPWMAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones that regulate blood glucose levels. DPP-4 inhibitors have gained popularity in recent years due to their efficacy and safety profile.

作用机制

N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors work by inhibiting the enzyme N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine, N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion, reduce glucagon secretion, and slow gastric emptying. These actions ultimately lead to improved glucose control in diabetic patients.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have several biochemical and physiological effects that contribute to their therapeutic efficacy. These effects include:
- Increased insulin secretion: GLP-1 and GIP stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. By inhibiting N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine, N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors increase the levels of these hormones, which in turn stimulate insulin secretion and improve glucose control.
- Reduced glucagon secretion: GLP-1 and GIP also inhibit glucagon secretion from pancreatic alpha cells. By inhibiting N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine, N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors increase the levels of these hormones, which in turn reduce glucagon secretion and further improve glucose control.
- Slowed gastric emptying: GLP-1 and GIP also slow gastric emptying, which reduces the rate of glucose absorption from the gut and further improves glucose control.

实验室实验的优点和局限性

N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have several advantages and limitations for lab experiments. Some of the advantages include:
- High specificity: N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors are highly specific for the N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine enzyme, which reduces the risk of off-target effects.
- Minimal toxicity: N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have a favorable safety profile with minimal toxicity.
- Easy to administer: N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors are available in oral formulations, which makes them easy to administer in lab experiments.
Some of the limitations include:
- Limited solubility: N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have limited solubility in water, which can make them difficult to work with in lab experiments.
- High cost: N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors can be expensive, which may limit their use in lab experiments.
- Limited availability: Some N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors may be difficult to obtain due to limited availability.

未来方向

There are several future directions for research on N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors. Some of these include:
- Combination therapy: N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors may be used in combination with other antidiabetic drugs to improve glucose control and reduce the risk of complications.
- Cardiovascular outcomes: Further studies are needed to determine the long-term cardiovascular outcomes of N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors.
- Mechanisms of action: Further studies are needed to elucidate the mechanisms of action of N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors and their effects on other physiological systems.
- Safety in special populations: Further studies are needed to determine the safety and efficacy of N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors in special populations such as pregnant women and children.
- New drug development: Further research is needed to develop new and more effective N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors for the treatment of type 2 diabetes.

合成方法

The synthesis of N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors involves the reaction of 1-(4-(1H-pyrazol-1-yl)benzoyl)piperidine with 3,4-dimethylaniline in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.

科学研究应用

N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have been extensively studied for their potential therapeutic applications in type 2 diabetes. Several clinical trials have shown that N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors can effectively lower blood glucose levels, improve insulin sensitivity, and reduce the risk of cardiovascular complications in diabetic patients. Additionally, N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine inhibitors have been shown to have a favorable safety profile with minimal side effects.

属性

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-(4-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-17-6-9-20(15-18(17)2)25-21-5-3-13-26(16-21)23(28)19-7-10-22(11-8-19)27-14-4-12-24-27/h4,6-12,14-15,21,25H,3,5,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMDEDDDRPWMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。